molecular formula C16H12Cl3NOS B2422364 7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341968-16-9

7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B2422364
CAS RN: 341968-16-9
M. Wt: 372.69
InChI Key: ODXPJVAVHCZMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as chlorodiazepam, is a synthetic benzodiazepine derivative. It is structurally related to diazepam and is used in a variety of scientific research applications. Chlorodiazepam is a central nervous system (CNS) depressant and has been used to study the effects of benzodiazepines on the body. It has been widely used in laboratory settings to investigate the effects of benzodiazepines on the CNS, as well as the biochemical and physiological effects of benzodiazepines.

Scientific Research Applications

Mass Spectrometry Analysis

Mass spectrometric behavior of compounds like 7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been studied, focusing on their fragmentation under electron impact ionization. This research is crucial for understanding the molecular structure and behavior of these compounds (Xu, Jiao, Zuo, & Jin, 2000).

Synthetic Methods Development

Efficient methods have been developed for synthesizing derivatives of 1,5-benzothiazepin-4(5H)-one, including 7-chloro-5-(2,4-dichlorobenzyl) variants. This synthesis provides access to a structural skeleton with multiple diversity points, important for creating novel molecules for various applications (Zhao & Liu, 2007).

Molecular Inhibition Studies

7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, a specific inhibitor of mitochondrial Na+/Ca2+ exchange, was studied for its effects in reducing free fatty acid efflux during ischemia-reperfusion injury in rat cerebral cortex. This research highlights its potential use in studying cellular mechanisms during ischemic conditions (Pilitsis, Diaz, O'regan, & Phillis, 2002).

Antimicrobial Activity

Studies on the antimicrobial activity of 1,5-benzothiazepine derivatives, including 7-chloro-5-(2,4-dichlorobenzyl) variants, have been conducted. These compounds have been evaluated for their effectiveness against various microbial strains, demonstrating their potential in developing new antimicrobial agents (Singh, Kumar, Yadav, & Mishra, 2002).

properties

IUPAC Name

7-chloro-5-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NOS/c17-11-2-1-10(13(19)7-11)9-20-14-8-12(18)3-4-15(14)22-6-5-16(20)21/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXPJVAVHCZMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.